1-(4-Methyl-3H-1,5-benzodiazepin-2-yl)propan-2-one
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Overview
Description
1-(4-Methyl-3H-1,5-benzodiazepin-2-yl)propan-2-one is a compound belonging to the benzodiazepine class. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other conditions. This particular compound has a unique structure that includes a benzodiazepine core with a propan-2-one group attached, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methyl-3H-1,5-benzodiazepin-2-yl)propan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the alkylation of 7-chloro-1,3-dihydro-5-(2-fluorophenyl)-2H-1,4-benzodiazepin-2-one with 2-bromoethyl acetate and sodium hydride in dimethylformamide . The product is then treated with acetic anhydride to form a diester, which is subsequently subjected to ammonolysis using methanolic ammonia to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques, which allow for efficient and scalable production. Flow chemistry platforms have been developed for the synthesis of various benzodiazepines, including this compound . These methods offer advantages such as improved reaction control, reduced waste, and enhanced safety.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methyl-3H-1,5-benzodiazepin-2-yl)propan-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(4-Methyl-3H-1,5-benzodiazepin-2-yl)propan-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex benzodiazepine derivatives.
Biology: The compound is studied for its interactions with biological receptors, particularly GABA receptors.
Industry: The compound is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 1-(4-Methyl-3H-1,5-benzodiazepin-2-yl)propan-2-one involves its interaction with the gamma-aminobutyric acid (GABA) receptor-ionophore complex. The compound acts as a GABA modulator, increasing the opening frequency of GABA-activated chloride channels . This leads to enhanced inhibitory neurotransmission, resulting in its anxiolytic and sedative effects.
Comparison with Similar Compounds
Similar Compounds
Diazepam: 7-Chloro-1-methyl-5-phenyl-3H-1,4-benzodiazepin-2-one.
Lorazepam: 7-Chloro-5-(2-chlorophenyl)-3H-1,4-benzodiazepin-2-one.
Clonazepam: 5-(2-Chlorophenyl)-7-nitro-3H-1,4-benzodiazepin-2-one.
Uniqueness
1-(4-Methyl-3H-1,5-benzodiazepin-2-yl)propan-2-one is unique due to its specific structural modifications, which may confer distinct pharmacological properties compared to other benzodiazepines. Its propan-2-one group may influence its binding affinity and efficacy at GABA receptors, potentially leading to different therapeutic effects.
Properties
CAS No. |
88465-97-8 |
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Molecular Formula |
C13H14N2O |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
1-(2-methyl-3H-1,5-benzodiazepin-4-yl)propan-2-one |
InChI |
InChI=1S/C13H14N2O/c1-9-7-11(8-10(2)16)15-13-6-4-3-5-12(13)14-9/h3-6H,7-8H2,1-2H3 |
InChI Key |
GWWUSRAFAPEVHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C(C1)CC(=O)C |
Origin of Product |
United States |
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